molecular formula C17H14N4O B2474722 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478046-52-5

3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No. B2474722
CAS RN: 478046-52-5
M. Wt: 290.326
InChI Key: JNPMIEHQJCVZLJ-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Molecular Structure Analysis

The molecular formula of this compound is C17H14N4O . It has an average mass of 290.319 Da and a monoisotopic mass of 290.116760 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 358.1±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.4±3.0 kJ/mol . The flash point is 170.4±27.9 °C . The index of refraction is 1.658 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Leukemia Treatment

“3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is structurally similar to Imatinib, one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions as a signal transduction inhibitor .

Antiviral Applications

Fused pyridine derivatives, which include “3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Anticancer Applications

The compound’s structural similarity to DNA bases makes it effective in anticancer applications . It can interfere with the growth and spread of cancer cells in the body .

Antituberculosis Applications

Fused pyridine derivatives are also found in the structures of substances with antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Antibacterial Applications

The compound has potential antibacterial applications . It can inhibit the growth of various types of bacteria, making it a potential candidate for the development of new antibacterial drugs .

Antifungal Applications

“3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is also found in the structures of substances with antifungal activities . It can inhibit the growth of various types of fungi, making it a potential candidate for the development of new antifungal drugs .

Anti-Inflammatory Applications

Fused pyridine derivatives have been studied for their anti-inflammatory activities . They can inhibit the production of substances in the body that cause inflammation .

Antimalarial Applications

The compound is also found in the structures of substances with antimalarial activities . It can inhibit the growth of Plasmodium parasites, the organisms that cause malaria .

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, division, adhesion, and stress response.

Mode of Action

It is known to interact with its targets, possibly inhibiting the kinase activity of these proteins . This inhibition could lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

The downstream effects of these changes could include altered cell behavior and potentially, cell death .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific cellular context. Given its potential inhibitory effect on tyrosine kinases, it could lead to decreased cell proliferation and potentially, induction of cell death .

properties

IUPAC Name

3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-4-2-5-13(10-12)17(22)21-15-7-9-19-16(20-15)14-6-3-8-18-11-14/h2-11H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPMIEHQJCVZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322604
Record name 3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

CAS RN

478046-52-5
Record name 3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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